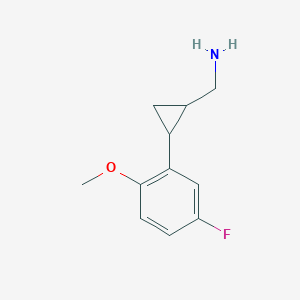
(2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine is a chemical compound with the molecular formula C11H14FNO. It is characterized by the presence of a cyclopropyl group attached to a methanamine moiety, which is further substituted with a 5-fluoro-2-methoxyphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methanamine typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene is treated with a carbene precursor under suitable conditions.
Introduction of the Fluoro and Methoxy Groups: The 5-fluoro-2-methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, where fluorine and methoxy substituents are added to the aromatic ring.
Attachment of the Methanamine Moiety: The final step involves the attachment of the methanamine group to the cyclopropyl ring, which can be achieved through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. Optimization of reaction parameters, such as temperature, pressure, and catalysts, is essential to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
(2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired reaction .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
(2-(5-Fluoro-2-methoxyphenyl)cyclopropyl)methanamine has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
Biological Studies: The compound is studied for its interactions with biological systems, including its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2-(5-fluoro-2-methoxyphenyl)cyclopropyl)methanamine include:
(2-(5-Chloro-2-methoxyphenyl)cyclopropyl)methanamine: A compound with a chloro substituent instead of a fluoro group.
(2-(5-Fluoro-2-hydroxyphenyl)cyclopropyl)methanamine: A compound with a hydroxy group instead of a methoxy group.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both fluoro and methoxy groups on the aromatic ring can influence its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[2-(5-fluoro-2-methoxyphenyl)cyclopropyl]methanamine |
InChI |
InChI=1S/C11H14FNO/c1-14-11-3-2-8(12)5-10(11)9-4-7(9)6-13/h2-3,5,7,9H,4,6,13H2,1H3 |
InChI Key |
DHFQXVFHFMOWHN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)F)C2CC2CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


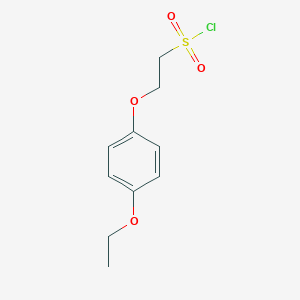
![1-[3-(1-methyl-1H-imidazol-5-yl)propyl]-1H-imidazol-2-amine](/img/structure/B15310058.png)
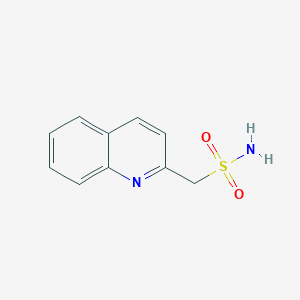

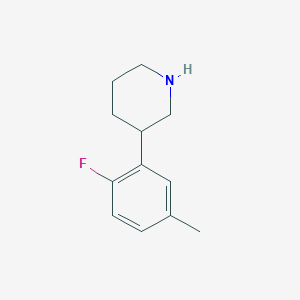


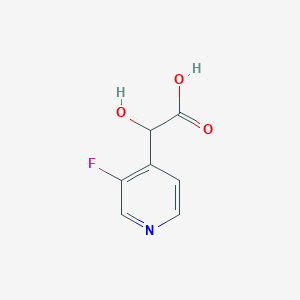
![Potassium [(4,4-difluorocyclohexyl)methyl]trifluoroboranuide](/img/structure/B15310123.png)
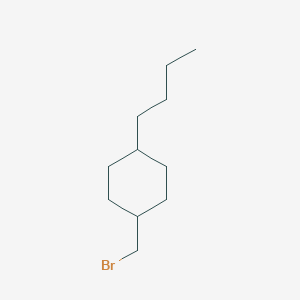
![Methyl3-methyl-2-azabicyclo[2.1.1]hexane-1-carboxylatehydrochloride](/img/structure/B15310131.png)

